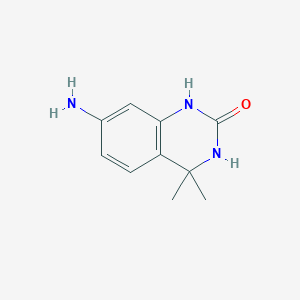
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound with significant potential in various scientific fields. The compound features a pyrrolidine ring bonded to an indole and a pyridine derivative, making it a unique structure with a combination of aromatic and heterocyclic components. Its distinctiveness offers rich avenues for chemical synthesis and diverse applications in chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves several steps:
Formation of Pyrrolidinyl Intermediate: : This is achieved by reacting pyrrolidine with an appropriate reactant under controlled conditions to introduce the 3-(5-bromopyridin-2-yl)oxy substituent.
Indole Derivative Synthesis: : The indole core is synthesized via established methods such as Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Coupling Reaction: : The final step involves the coupling of the indole derivative with the pyrrolidinyl intermediate under specific reaction conditions like using coupling agents (e.g., EDC, DCC) to obtain the target compound.
Industrial Production Methods
For large-scale industrial production, similar synthetic routes are employed but optimized for higher yields and cost-effectiveness. This involves:
Optimization of Reaction Conditions: : Temperature, solvents, and reaction times are adjusted to maximize yield and purity.
Catalyst Utilization: : Industrial synthesis may employ catalysts to accelerate reaction rates and improve efficiency.
Purification Techniques: : Advanced purification methods such as column chromatography and recrystallization are used to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : Commonly with reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Use of reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions, where substituents on the aromatic rings are replaced with other functional groups under mild to harsh conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Reagents like halogens, acids, or bases in polar or nonpolar solvents depending on the desired reaction pathway.
Major Products
Oxidized Derivatives: : Formation of ketones, aldehydes, or carboxylic acids.
Reduced Derivatives: : Formation of alcohols or amines.
Substitution Products: : Halogenated, nitrated, or alkylated derivatives of the compound.
Scientific Research Applications
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone finds applications in:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as a bioactive molecule that can interact with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Utilized in the production of specialized materials, such as polymers and advanced composites.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level:
Molecular Targets: : It may target enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: : Inhibits or activates specific signaling pathways, leading to physiological effects such as inflammation reduction or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Compared to similar compounds, 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone stands out due to:
Structural Uniqueness: : The combination of pyrrolidine, pyridine, and indole units is less common.
Enhanced Activity: : Exhibits higher potency and selectivity in its biological effects.
List of Similar Compounds
1-(3-((5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
1-(3-((5-iodopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
1-(3-(pyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
This detailed exploration shows the profound potential and versatility of this compound in various scientific domains.
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-23-12-14(17-4-2-3-5-18(17)23)10-20(25)24-9-8-16(13-24)26-19-7-6-15(21)11-22-19/h2-7,11-12,16H,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPURHTSTYFAEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2854512.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)
![N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2854514.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)
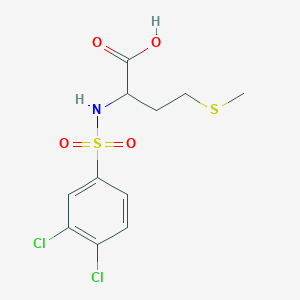
![2-(4-Methoxyphenyl)-4-methyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2854520.png)
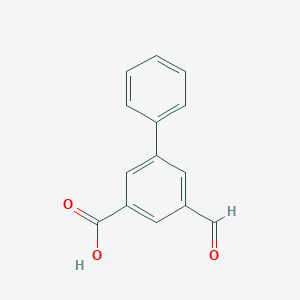
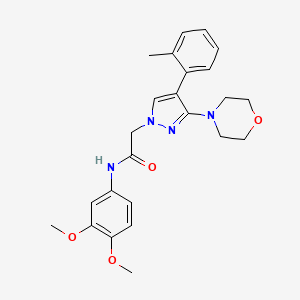
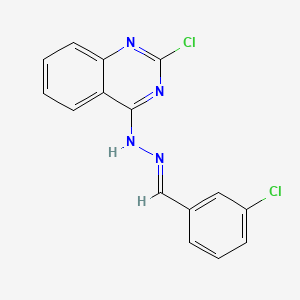
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2854528.png)
![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2854529.png)
![2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2854530.png)
